

An In-depth Guide to the Stereochemistry of 5-Acetoxymatairesinol Dimethyl Ether

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Compound of Interest

Compound Name: 5-Acetoxymatairesinol dimethyl ether

Cat. No.: B019342

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Introduction

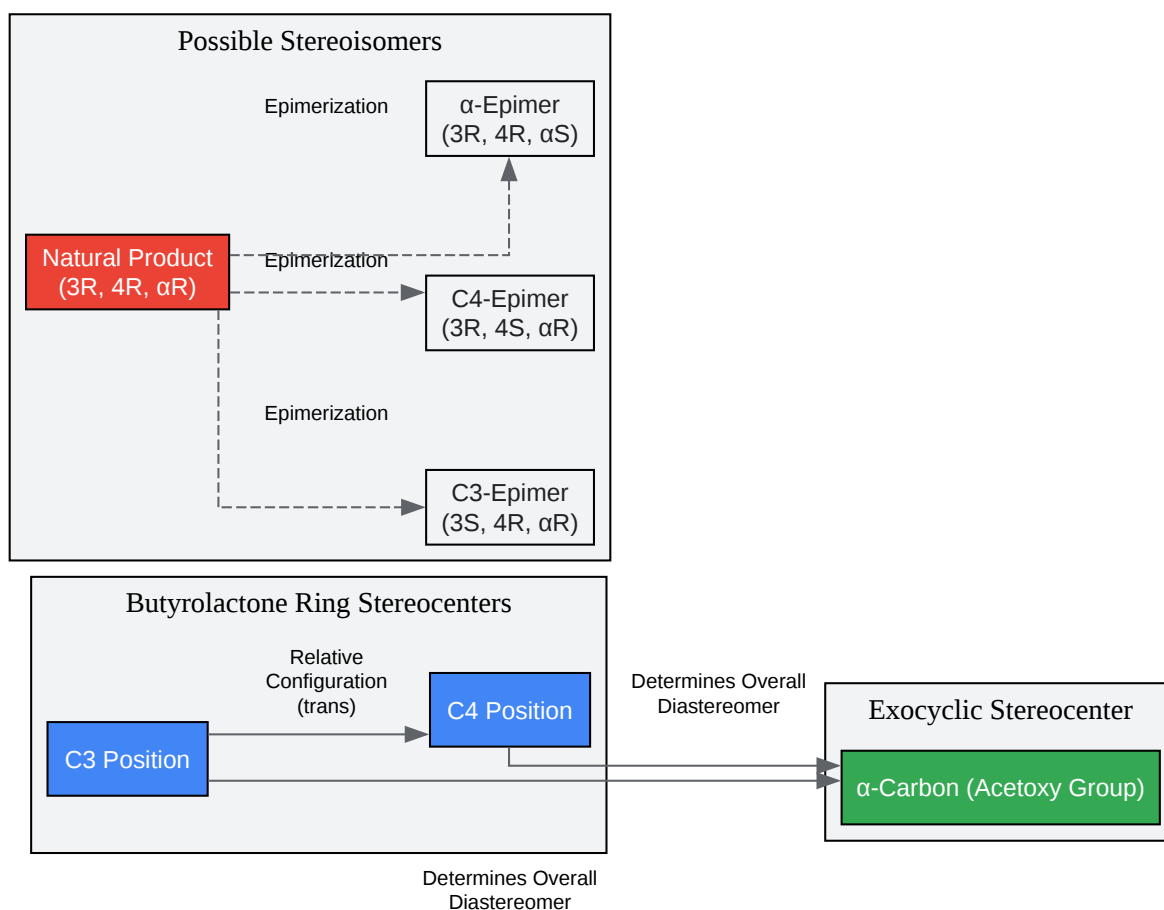
5-Acetoxymatairesinol dimethyl ether is a naturally occurring lignan isolated from the bark of the golden larch, *Pseudolarix kaempferi*.^{[1][2]} As with many natural products, its biological activity is intrinsically linked to its three-dimensional structure. This technical guide provides a detailed examination of the stereochemistry of this compound, presenting key data, outlining experimental context, and illustrating the relationships between its stereoisomers.

The stereochemistry of **5-Acetoxymatairesinol dimethyl ether** is definitively established by its IUPAC name: [(R)-(3,4-dimethoxyphenyl)-[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl)methyl] acetate.^[3] This nomenclature precisely defines the absolute configuration at the three chiral centers, which dictates the molecule's overall shape and its interaction with biological targets.

Stereochemical Configuration

5-Acetoxymatairesinol dimethyl ether possesses three stereocenters. The core of the molecule is a dibenzylbutyrolactone structure, which is common to many bioactive lignans. The defined stereochemistry is crucial for its biological function and is designated as (3R, 4R, R).

The relationship between the different stereochemical designations can be visualized as follows:



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Caption: Logical relationship of stereocenters in **5-Acetoxymatairesinol dimethyl ether**.

Physicochemical and Spectroscopic Data

The specific three-dimensional arrangement of atoms in **5-Acetoxymatairesinol dimethyl ether** gives rise to unique and measurable physicochemical properties. While a comprehensive

set of experimentally determined data from a single source is not readily available in the public domain, the following table summarizes key identifiers and computed properties for the naturally occurring (3R, 4R, R)-isomer.

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₈ O ₈	PubChem[3]
Molecular Weight	444.47 g/mol	PubChem[3]
CAS Number	74892-45-8	ChemFaces[4]
IUPAC Name	[(R)-(3,4-dimethoxyphenyl)-[(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-5-oxooxolan-3-yl]methyl] acetate	PubChem[3]
InChIKey	CJBJCEARMFPRTA-STSQHVNTSA-N	PubChem[3]
Computed XLogP3	3.4	PubChem[3]
Purity (Typical)	≥98%	ChemFaces[4]
Physical Description	Powder	ChemFaces[4]

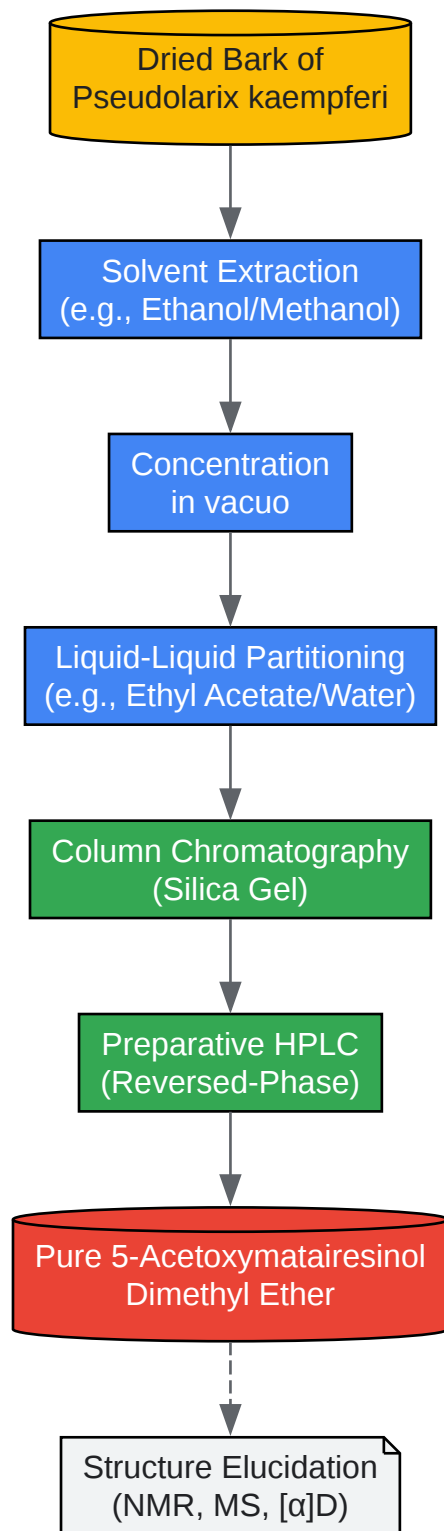
Note: Quantitative chiroptical data such as specific rotation ($[\alpha]_D$) and circular dichroism (CD) spectra are crucial for the experimental confirmation of stereochemistry but are not available in the cited public literature. Researchers would need to perform these measurements or consult the primary publication for these values.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of **5-Acetoxymatairesinol dimethyl ether** are not extensively reported in readily accessible literature. However, based on general procedures for the isolation of lignans from plant material, a probable workflow can be outlined.

Isolation and Purification Workflow

The isolation of **5-Acetoxymatairesinol dimethyl ether** from *Pseudolarix kaempferi* bark would typically involve solvent extraction, fractionation, and chromatographic purification.



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Caption: A representative workflow for the isolation of lignans from plant material.

General Protocol for Structure Elucidation:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR and ^{13}C NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule.
 - 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms and confirm the overall structure.
 - The relative stereochemistry, particularly of the butyrolactone ring protons, can often be deduced from the coupling constants (J-values) and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments.
- Mass Spectrometry (MS):
 - High-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight and elemental formula of the compound.
- Optical Rotation:
 - The specific rotation is measured using a polarimeter to determine the direction and magnitude of the rotation of plane-polarized light, which confirms the chiral nature of the molecule.

Conclusion

The stereochemistry of **5-Acetoxymatairesinol dimethyl ether** is well-defined as (3R, 4R, R), a configuration that is critical to its identity and likely its biological activity. While detailed experimental data on its chiroptical properties are not widely published, the established IUPAC nomenclature provides an unambiguous description of its absolute configuration. The protocols for its isolation and structural elucidation follow standard practices in natural product chemistry. For drug development professionals, a thorough understanding of this stereochemistry is paramount for any further investigation into its therapeutic potential, as different stereoisomers

may exhibit significantly different pharmacological and toxicological profiles. Future research should focus on the stereoselective synthesis of all possible isomers to fully elucidate the structure-activity relationships.

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